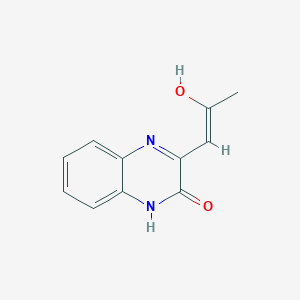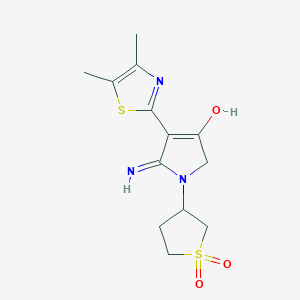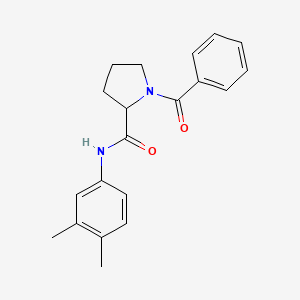![molecular formula C27H28N2O5 B6054079 N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide](/img/structure/B6054079.png)
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BZML and belongs to the class of benzamide derivatives.
作用機序
The mechanism of action of BZML is not fully understood. However, it is believed that BZML exerts its pharmacological effects by modulating various cellular pathways. BZML has been shown to activate the caspase pathway, which leads to apoptosis in cancer cells. It has also been found to inhibit the activation of NF-κB, which plays a crucial role in inflammation.
Biochemical and Physiological Effects:
BZML has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. BZML has also been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest. In addition, BZML has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. BZML has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation.
実験室実験の利点と制限
BZML has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in the laboratory. BZML has also been found to have low toxicity, making it suitable for in vitro and in vivo studies.
However, there are also limitations associated with BZML. One of the main limitations is the lack of knowledge about its mechanism of action. Further research is needed to fully understand the molecular mechanisms underlying the pharmacological effects of BZML. In addition, the efficacy of BZML may vary depending on the type of cancer or inflammation being studied.
将来の方向性
There are several future directions for BZML research. One potential direction is to further investigate its anticancer properties. BZML has shown promising results in inducing apoptosis and inhibiting proliferation in cancer cells. Further studies are needed to determine its efficacy in different types of cancer and to identify potential synergies with other anticancer agents.
Another potential direction is to investigate its anti-inflammatory properties. BZML has been found to inhibit the production of pro-inflammatory cytokines and to inhibit the activation of NF-κB. Further studies are needed to determine its efficacy in different inflammatory conditions and to identify potential synergies with other anti-inflammatory agents.
Conclusion:
In conclusion, BZML is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been extensively studied for its potential use as an anticancer and anti-inflammatory agent. BZML has been found to induce apoptosis in cancer cells, inhibit the proliferation of cancer cells, and inhibit the production of pro-inflammatory cytokines. However, further research is needed to fully understand its mechanism of action and to determine its efficacy in different types of cancer and inflammation.
合成法
The synthesis of BZML involves the reaction of 2-methyl-5-nitrophenylacetic acid with 2-amino-5-methylbenzoxazole in the presence of thionyl chloride. The resulting intermediate is then reacted with 3,4,5-triethoxybenzoyl chloride to yield BZML. The purity of BZML can be further improved by recrystallization.
科学的研究の応用
BZML has shown promising results in various scientific research applications. It has been extensively studied for its potential use as an anticancer agent. BZML has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest.
BZML has also been studied for its potential use as an anti-inflammatory agent. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. BZML has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation.
特性
IUPAC Name |
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O5/c1-5-31-23-15-19(16-24(32-6-2)25(23)33-7-3)26(30)28-21-14-18(13-12-17(21)4)27-29-20-10-8-9-11-22(20)34-27/h8-16H,5-7H2,1-4H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWARDYGCMWUOKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(3-phenylpropyl)-1-(5-quinolinylmethyl)-3-piperidinyl]methanol](/img/structure/B6054012.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-4-(4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6054020.png)
![3-{2-[4-(dimethylamino)phenyl]-2,3-dihydro-1,5-benzothiazepin-4-yl}-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B6054028.png)

![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B6054039.png)
![[2-({3-chloro-4-[(4-methoxybenzoyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6054047.png)

![1-(2-methoxyphenyl)-2-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6054052.png)
![3-[1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B6054067.png)



